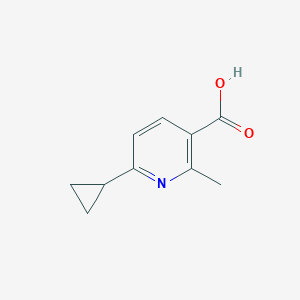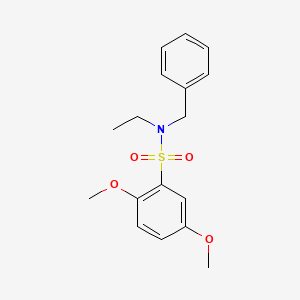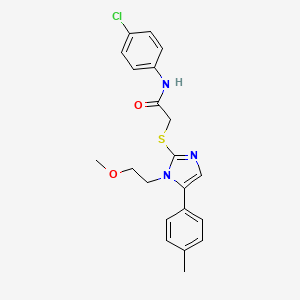
2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is a chemical compound with the CAS Number: 1800231-22-4 . It has a molecular weight of 212.12 . The compound is a liquid at ambient temperature .
Physical And Chemical Properties Analysis
2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is a clear, colourless liquid . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique
Bench-Stable Pyridinium Salt Synthesis
Researchers have explored the utility of bench-stable pyridinium salts for the benzylation of alcohols, demonstrating efficient conversion processes. The study by Poon and Dudley (2006) highlights the synthesis of benzyl ethers from alcohols using a stable, neutral organic salt, showcasing an application where related compounds facilitate organic synthesis reactions in good to excellent yields Poon & Dudley, 2006.
Catalytic Secondary Benzylation
Noji et al. (2003) demonstrated the effectiveness of metal triflates, including lanthanoid, scandium, and hafnium triflates, in catalyzing secondary benzylation of various nucleophiles. This research underscores the utility of secondary benzyl alcohols in organic synthesis, particularly in the context of enhancing reaction yields and understanding mechanistic pathways Noji et al., 2003.
Oxidative Rearrangement to Benzyl Fluoromethyl Ethers
A novel approach to oxidative rearrangement involving benzyl alcohols was presented by Ochiai, Yoshimura, and Miyamoto (2009), where difluoro(aryl)-λ3-bromane facilitated the selective formation of benzyl fluoromethyl ethers. This method exemplifies the innovative use of difluoro compounds in achieving desirable synthetic outcomes Ochiai et al., 2009.
Novel Initiators for Living Polymerization
Research into the development of novel initiators for living polymerization has identified the potential of benzylic triflates prepared in situ. Oike et al. (2000) explored the application of these esters for the polymerization of tetrahydrofuran (THF), pointing towards advancements in materials science through the creation of functional polymeric structures Oike et al., 2000.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . Precautionary statements include P271;P260;P280, suggesting that use should be in well-ventilated areas, inhalation of dust/fume/gas/mist/vapours/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .
Propriétés
IUPAC Name |
[2,6-difluoro-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFGOUMLWRFLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Methylpyrazol-4-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2627298.png)

![3-butyl-9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627301.png)


![4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2627308.png)



![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2627314.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)

![4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2627317.png)
